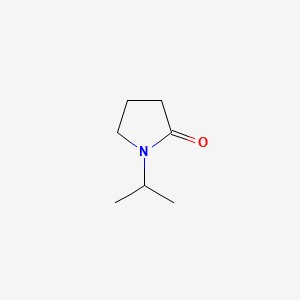

n-isopropyl-2-pyrrolidone

Description

BenchChem offers high-quality n-isopropyl-2-pyrrolidone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-isopropyl-2-pyrrolidone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(2)8-5-3-4-7(8)9/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHELJWBGTIKZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063183 | |

| Record name | 2-Pyrrolidinone, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3772-26-7 | |

| Record name | N-Isopropyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3772-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isopropylbutyrolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003772267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrrolidinone, 1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(isopropyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ISOPROPYLBUTYROLACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N3SEH298Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Situating N-isopropyl-2-pyrrolidone in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties of N-isopropyl-2-pyrrolidone

N-isopropyl-2-pyrrolidone (CAS No: 3772-26-7), also known as 1-isopropyl-2-pyrrolidinone or NIPP, is a five-membered lactam and a substituted derivative of 2-pyrrolidone.[1][2] It belongs to the class of polar aprotic solvents, a group of compounds that are invaluable in a vast array of chemical processes due to their ability to dissolve a wide range of substances and their unique reactivity profiles.[3][4] While its close analog, N-methyl-2-pyrrolidone (NMP), has seen extensive use in industries ranging from electronics manufacturing to petrochemicals and pharmaceuticals, N-isopropyl-2-pyrrolidone presents a distinct set of properties that merit specific investigation.[3][5][6]

This guide provides a comprehensive technical overview of the core chemical properties of N-isopropyl-2-pyrrolidone. It is designed for researchers, chemists, and drug development professionals who require a deep, functional understanding of this compound for applications in synthesis, formulation, and material science. We will move beyond a simple recitation of data, focusing instead on the causal relationships between its structure and its observed properties, providing field-proven insights into its characterization and safe handling. The U.S. Environmental Protection Agency (EPA) has expressed concern over the potential risks of alkylpyrrolidones, including NIPP, due to the known developmental toxicity of structurally similar compounds like NMP.[7][8] This underscores the importance of a thorough understanding of its properties for responsible application.

Part 1: Physicochemical Characteristics

The fundamental physical and chemical properties of a compound dictate its behavior in a system, from its phase at a given temperature to its interaction with other molecules. N-isopropyl-2-pyrrolidone is a liquid at room temperature with a relatively low melting point and a high boiling point, characteristic of polar molecules with moderate molecular weight.[1][9][10]

Core Physical Properties

The physical constants of N-isopropyl-2-pyrrolidone are summarized below. These values are critical for process design, chemical engineering calculations, and predicting its behavior under various experimental conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃NO | [1][10][11] |

| Molecular Weight | 127.18 g/mol | [1][2][10][11] |

| Appearance | Liquid | |

| Density | 1.0 ± 0.1 g/cm³ | [1][9][10] |

| Melting Point | 18 °C | [1][9][10] |

| Boiling Point | 218 °C (at 760 Torr); 110-115 °C (at 25 Torr) | [1][9][10] |

| Flash Point | 93.0 ± 9.3 °C | [1] |

| Refractive Index | 1.473 | [1] |

| Topological Polar Surface Area | 20.3 Ų | [1][2] |

| XLogP3 | 0.48 - 0.6 | [1][2] |

The Topological Polar Surface Area (TPSA) of 20.3 Ų is indicative of a polar molecule, arising from the carbonyl group of the lactam ring. This polarity is a key determinant of its solvency. The XLogP3 value, a measure of lipophilicity, is relatively low, suggesting significant water miscibility.

Solubility Profile

As a polar aprotic solvent, N-isopropyl-2-pyrrolidone is expected to be miscible with water and a broad range of organic solvents. This versatility is a hallmark of the pyrrolidone solvent family.[3][12] Its ability to dissolve a diverse set of materials stems from the combination of the polar amide group, capable of dipole-dipole interactions and accepting hydrogen bonds, and the nonpolar alkyl regions (the isopropyl group and the aliphatic ring carbons).

| Solvent Type | Predicted Miscibility | Rationale |

| Water | Miscible | The polar lactam group can form hydrogen bonds with water molecules. |

| Alcohols (Methanol, Ethanol) | Miscible | Strong dipole-dipole interactions and miscibility with other polar solvents. |

| Ketones (Acetone) | Miscible | Similar polar aprotic character allows for favorable dipole-dipole interactions. |

| Ethers (Diethyl ether, THF) | Soluble/Miscible | Can interact with both polar and nonpolar regions of the solvent. |

| Aromatic Hydrocarbons (Toluene) | Soluble/Miscible | The alkyl framework provides sufficient nonpolar character for van der Waals interactions. |

| Aliphatic Hydrocarbons (Hexane) | Moderately Soluble | Solubility is expected to be lower than with polar solvents due to the compound's overall polarity. |

Part 2: Spectroscopic Signature and Structural Elucidation

Confirming the identity and purity of N-isopropyl-2-pyrrolidone requires a multi-technique spectroscopic approach. The following sections detail the expected spectral features, providing a self-validating system for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Isopropyl Group: A septet (a signal split into seven lines) integrating to 1H will appear for the methine proton (-CH) coupled to the six equivalent methyl protons. A corresponding doublet (a signal split into two lines) integrating to 6H will appear for the two methyl groups (-CH₃) coupled to the single methine proton.

-

Pyrrolidone Ring: Three distinct signals, each integrating to 2H, are expected for the three methylene groups (-CH₂-). These will likely appear as complex multiplets due to coupling with adjacent protons. The methylene group adjacent to the nitrogen will be the most downfield of the three due to the deshielding effect of the nitrogen atom.

-

-

¹³C NMR: The carbon NMR spectrum should display six unique signals, corresponding to the six chemically distinct carbon environments:

-

One carbonyl carbon (C=O), appearing significantly downfield (~175 ppm).

-

One methine carbon from the isopropyl group.

-

Two equivalent methyl carbons from the isopropyl group (may appear as a single signal).

-

Three distinct methylene carbons from the pyrrolidone ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For N-isopropyl-2-pyrrolidone, the most prominent and diagnostic absorption band will be from the carbonyl group (C=O) of the tertiary amide (lactam).

-

C=O Stretch: A very strong, sharp absorption is expected in the range of 1670-1690 cm⁻¹ . This is a characteristic peak for a five-membered lactam.

-

C-H Stretch: Absorptions in the range of 2850-3000 cm⁻¹ will correspond to the stretching vibrations of the C-H bonds in the alkyl portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) of 127 , corresponding to the exact mass of the C₇H₁₃NO formula.[1][2]

-

Key Fragments: A prominent fragment would be expected at m/z corresponding to the loss of the isopropyl group ([M-43]⁺), resulting in a peak at m/z 84. This fragmentation is driven by the formation of a stable acylium ion.

Workflow for Spectroscopic Characterization

The following diagram outlines a logical workflow for the definitive identification of a sample of N-isopropyl-2-pyrrolidone.

Caption: Workflow for the spectroscopic identification of N-isopropyl-2-pyrrolidone.

Part 3: Synthesis and Reactivity

Synthetic Pathways

N-isopropyl-2-pyrrolidone can be synthesized through various routes. A common laboratory-scale approach involves the reaction of 2-pyrrolidinone with an isopropyl halide or the reductive amination of levulinic acid with isopropylamine. ChemicalBook lists several synthetic routes from different starting materials.[11] A representative multi-step synthesis is visualized below.

Caption: A multi-step reaction pathway for the synthesis of N-isopropyl-2-pyrrolidone.[11]

Chemical Reactivity and Stability

-

Lactam Hydrolysis: The core reactivity of N-isopropyl-2-pyrrolidone is centered on its lactam (cyclic amide) functionality. Under harsh conditions, such as refluxing with strong aqueous acid or base, the amide bond can be hydrolyzed. This results in ring-opening to form 4-(isopropylamino)butanoic acid. For most applications, it is stable.

-

Stability: It is a chemically and thermally stable compound, making it suitable as a solvent for reactions that require elevated temperatures.[5] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[13]

Part 4: Safety, Toxicology, and Handling

A thorough understanding of the safety and toxicological profile of any chemical is paramount for its responsible use in a research or industrial setting.

Toxicological Summary

-

Acute Toxicity: N-isopropyl-2-pyrrolidone has a reported oral LD50 of 2900 mg/kg in rats, indicating moderate acute toxicity if ingested.[9][14]

-

Irritation: It is classified as causing skin and eye irritation.[2] Direct contact should be avoided through the use of appropriate personal protective equipment (PPE).

-

Developmental Toxicity Concerns: The most significant concern arises from its structural similarity to N-methyl-2-pyrrolidone (NMP), a compound classified as a reproductive toxicant that may damage an unborn child.[3][8] The EPA has specifically highlighted N-isopropyl-2-pyrrolidone (NiPP) as a chemical of concern due to this similarity and the potential for developmental toxicity.[7]

Safe Handling Protocol

Adherence to a strict safety protocol is mandatory when handling N-isopropyl-2-pyrrolidone.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[13][15] Ensure that eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., butyl rubber, nitrile). Consult glove manufacturer data for breakthrough times.

-

Eye Protection: Use chemical safety goggles or a face shield.[13]

-

Lab Coat: A standard lab coat should be worn to prevent skin contact.

-

-

Handling Procedures:

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[13] Keep containers tightly sealed.

-

Disposal: Dispose of waste material in accordance with all applicable local, regional, and national regulations.[13]

References

-

N-ISOPROPYL-2-PYRROLIDONE - ChemBK. (2024, April 9). Retrieved January 11, 2026, from [Link]

-

Safety Data Sheet - 3M. (2021, July 21). Retrieved January 11, 2026, from [Link]

-

N-Isopropylpyrrolidine | C7H15N | CID 12416324 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

N-Isopropylbutyrolactam | C7H13NO | CID 77392 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Risk Management for Alkylpyrrolidones | US EPA. (2016, November 17). Retrieved January 11, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 11, 2026, from [Link]

-

Understanding NMP: Safety, Handling, and Applications of N-Methyl-2-pyrrolidone. (n.d.). Retrieved January 11, 2026, from [Link]

-

N-Methyl-2-pyrrolidone - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). (n.d.). Retrieved January 11, 2026, from [Link]

-

N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

2-(Propan-2-yl)pyrrolidine | C7H15N | CID 3855943 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Get the Facts: NMP (N-Methylpyrrolidone) - Toxic-Free Future. (n.d.). Retrieved January 11, 2026, from [Link]

-

Solvent - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

N-METHYLPYRROLIDONE PRODUCERS GROUP, INC. N-METHYL 2-PYRROLIDONE (NMP). (n.d.). Retrieved January 11, 2026, from [Link]

-

A Closer Look at N-Methyl-2-Pyrrolidone (NMP) - Maratek. (2024, July 4). Retrieved January 11, 2026, from [Link]

-

NVP N-Vinyl-2-Pyrrolidone with CAS 88-12-0 - Unilong. (n.d.). Retrieved January 11, 2026, from [Link]

-

NMP Producers Group Comments on Draft EPA Section 6 Risk Evaluation. (2020, January 21). Retrieved January 11, 2026, from [Link]

-

Problems from Previous Years' Exams - UC Irvine. (n.d.). Retrieved January 11, 2026, from [Link]

-

N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) - Inchem.org. (n.d.). Retrieved January 11, 2026, from [Link]

-

Health and environmental effects of the use of N-methyl-2-pyrrolidone as a solvent... - Nefrología. (n.d.). Retrieved January 11, 2026, from [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved January 11, 2026, from [Link]

-

Synthesis of N-vinyl-2-pyrrolidone - PrepChem.com. (n.d.). Retrieved January 11, 2026, from [Link]

-

Protecting group - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

Review of pharmaceutical applications of N-methyl-2-pyrrolidone - ResearchGate. (2025, August 6). Retrieved January 11, 2026, from [Link]

-

Isopropyl Alcohol - NIST WebBook. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. N-Isopropylbutyrolactam | C7H13NO | CID 77392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 4. Solvent - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. maratek.com [maratek.com]

- 7. epa.gov [epa.gov]

- 8. toxicfreefuture.org [toxicfreefuture.org]

- 9. N-ISOPROPYL-2-PYRROLIDONE CAS#: 3772-26-7 [m.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. N-ISOPROPYL-2-PYRROLIDONE synthesis - chemicalbook [chemicalbook.com]

- 12. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]

- 13. fishersci.com [fishersci.com]

- 14. N-ISOPROPYL-2-PYRROLIDONE | 3772-26-7 [chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. sds.staples.com [sds.staples.com]

An In-depth Technical Guide to the Physical Characteristics of N-Isopropyl-2-Pyrrolidone

Introduction

N-isopropyl-2-pyrrolidone, a substituted lactam, is a compound of increasing interest within the realms of chemical synthesis, pharmaceutical intermediates, and materials science. Its unique combination of a polar aprotic solvent character, conferred by the pyrrolidone ring, and the hydrophobic nature of the isopropyl group, gives rise to a distinct set of physical and chemical properties. This guide provides a comprehensive technical overview of the core physical characteristics of N-isopropyl-2-pyrrolidone, offering field-proven insights and detailed experimental methodologies for its characterization and synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of this versatile molecule.

Molecular Identity and Chemical Identifiers

A foundational aspect of any chemical entity is its unambiguous identification. N-isopropyl-2-pyrrolidone is known by several synonyms, and its identity is definitively established by its CAS Registry Number and other chemical database identifiers.

| Identifier | Value |

| Chemical Name | N-Isopropyl-2-pyrrolidone |

| Synonyms | 1-isopropyl-2-pyrrolidinone, N-Isopropylpyrrolidinone, 1-(1-Methylethyl)-2-pyrrolidinone |

| Molecular Formula | C₇H₁₃NO |

| CAS Number | 3772-26-7 |

| EC Number | 223-215-3 |

| PubChem CID | 77392 |

Core Physical and Chemical Properties

The utility of a chemical compound is largely dictated by its physical properties. The following table summarizes the key physical characteristics of N-isopropyl-2-pyrrolidone, compiled from various authoritative sources. It is important to note that some variations in reported values exist in the literature, which can be attributed to differences in measurement conditions and sample purity.

| Property | Value | Reference(s) |

| Molecular Weight | 127.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | Approximately 0.990 - 1.0 ± 0.1 g/cm³ at 25 °C | [3][4] |

| Melting Point | 18 °C | [3][4] |

| Boiling Point | 218 °C at 760 mmHg; 110-115 °C at 25 Torr | [3][4] |

| Flash Point | 93.0 ± 9.3 °C (closed cup) | [4] |

| Refractive Index (n²⁰/D) | Approximately 1.4630 - 1.473 | [3][4] |

| Vapor Pressure | 0.131 mmHg at 25 °C | [3] |

Causality Behind Physical Properties: The relatively high boiling point and low vapor pressure of N-isopropyl-2-pyrrolidone are attributable to its polar lactam structure, which allows for significant dipole-dipole interactions between molecules. The isopropyl group, while contributing to the overall molecular weight, also introduces steric hindrance that can influence the packing of molecules in the solid state, hence the relatively low melting point. The miscibility with a wide range of organic solvents is a direct consequence of its combined polar and non-polar characteristics.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. Below are the key spectroscopic data for N-isopropyl-2-pyrrolidone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: While a publicly available, definitively assigned ¹H NMR spectrum for N-isopropyl-2-pyrrolidone is not readily found, a predicted spectrum based on its structure and data from analogous compounds would exhibit the following key features:

-

A multiplet (septet) for the methine proton of the isopropyl group.

-

A doublet for the six equivalent methyl protons of the isopropyl group.

-

Multiplets for the three methylene groups of the pyrrolidone ring.

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a fingerprint of the carbon skeleton.

-

A peak corresponding to the carbonyl carbon of the lactam.

-

A peak for the methine carbon of the isopropyl group.

-

Peaks for the two non-equivalent methyl carbons of the isopropyl group.

-

Peaks for the three methylene carbons of the pyrrolidone ring.

-

Infrared (IR) Spectroscopy

The IR spectrum of N-isopropyl-2-pyrrolidone is characterized by strong absorption bands corresponding to its key functional groups.

-

C=O stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of a five-membered lactam carbonyl group.

-

C-N stretch: An absorption band in the region of 1250-1350 cm⁻¹ is indicative of the C-N bond of the amide.

-

C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the isopropyl and pyrrolidone moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 127, corresponding to the molecular weight of N-isopropyl-2-pyrrolidone.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the isopropyl group or cleavage of the pyrrolidone ring.

Solubility Profile

N-isopropyl-2-pyrrolidone is widely recognized for its excellent solvency. It is miscible with a broad range of common organic solvents, a property that makes it a versatile medium for chemical reactions and formulations.

| Solvent Class | Representative Solvents | Solubility |

| Alcohols | Methanol, Ethanol | Miscible |

| Ketones | Acetone | Miscible |

| Esters | Ethyl Acetate | Miscible |

| Ethers | Diethyl Ether | Miscible |

| Aromatic Hydrocarbons | Toluene, Benzene | Miscible |

| Chlorinated Hydrocarbons | Dichloromethane, Chloroform | Miscible |

| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Miscible |

| Aliphatic Hydrocarbons | n-Hexane | Limited Solubility |

| Water | Miscible |

Insight into Solubility: The miscibility of N-isopropyl-2-pyrrolidone with both polar and non-polar solvents is a key attribute. The polar lactam moiety facilitates interactions with polar solvents like water and alcohols, while the non-polar isopropyl group allows for dissolution in hydrocarbons and ethers. This amphiphilic nature is a significant advantage in many applications.

Synthesis of N-Isopropyl-2-Pyrrolidone

A common and efficient method for the synthesis of N-isopropyl-2-pyrrolidone involves the reaction of γ-butyrolactone with isopropylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism, followed by a dehydration cyclization.

Synthetic Pathway

Caption: Synthetic route to N-isopropyl-2-pyrrolidone.

Experimental Protocol: Synthesis from γ-Butyrolactone and Isopropylamine

This protocol outlines a general procedure for the laboratory-scale synthesis of N-isopropyl-2-pyrrolidone.

Materials:

-

γ-Butyrolactone

-

Isopropylamine

-

High-pressure reaction vessel (e.g., Parr reactor)

-

Distillation apparatus

Procedure:

-

Charging the Reactor: In a suitable high-pressure reaction vessel, charge γ-butyrolactone and a molar excess of isopropylamine (typically 1.5 to 2 equivalents). The use of a molar excess of the more volatile amine helps to drive the reaction to completion.

-

Reaction Conditions: Seal the reactor and heat the mixture to a temperature in the range of 250-300 °C. The pressure will increase due to the autogenous pressure of the reactants at this temperature. Maintain the reaction at this temperature for a period of 2-4 hours with constant stirring. The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) by analyzing aliquots of the reaction mixture.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and cautiously vent any excess pressure. Transfer the reaction mixture to a distillation flask.

-

Purification: The crude product is purified by fractional distillation under reduced pressure.

-

First, distill off the excess isopropylamine at atmospheric pressure.

-

Next, apply a vacuum and collect the fraction corresponding to N-isopropyl-2-pyrrolidone (boiling point ~110-115 °C at 25 Torr). The water formed during the reaction will typically be removed as a low-boiling azeotrope or in a separate fraction.

-

-

Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in the "Spectroscopic Characterization" section of this guide.

Experimental Methodologies for Physical Characterization

The accurate determination of physical properties is paramount for the reliable application of any chemical compound. The following section details standard experimental protocols for measuring key physical characteristics of N-isopropyl-2-pyrrolidone.

Workflow for Physical Characterization

Caption: A typical workflow for the physical characterization of N-isopropyl-2-pyrrolidone.

Protocol for Boiling Point Determination (Micro Method)

Rationale: This method is suitable for determining the boiling point of a small quantity of liquid with a high degree of accuracy.

Apparatus:

-

Thiele tube or similar oil bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Mineral oil

Procedure:

-

Sample Preparation: Place a small amount (a few drops) of N-isopropyl-2-pyrrolidone into the small test tube.

-

Capillary Insertion: Place the capillary tube (sealed end up) into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

Heating: Immerse the assembly in the Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently with a Bunsen burner or a hot plate.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

Protocol for Density Measurement

Rationale: This gravimetric method is a straightforward and accurate way to determine the density of a liquid.

Apparatus:

-

Pycnometer (a small glass flask with a precise volume)

-

Analytical balance

Procedure:

-

Tare Weight: Carefully clean and dry the pycnometer and determine its mass on the analytical balance.

-

Sample Filling: Fill the pycnometer with N-isopropyl-2-pyrrolidone, ensuring there are no air bubbles. Place the stopper in the pycnometer; any excess liquid will be expelled through the capillary in the stopper.

-

Mass of Filled Pycnometer: Carefully wipe the outside of the pycnometer dry and determine its mass on the analytical balance.

-

Calculation: The mass of the liquid is the difference between the mass of the filled pycnometer and the tare weight. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Density = (Mass of filled pycnometer - Mass of empty pycnometer) / Volume of pycnometer

Protocol for Spectroscopic Analysis

-

NMR Spectroscopy:

-

Dissolve a small amount of N-isopropyl-2-pyrrolidone in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

-

IR Spectroscopy:

-

Place a drop of neat N-isopropyl-2-pyrrolidone between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

Obtain the IR spectrum using an FTIR spectrometer.

-

-

Mass Spectrometry:

-

Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct injection or GC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization).

-

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling N-isopropyl-2-pyrrolidone. It is recommended to consult the Safety Data Sheet (SDS) for comprehensive safety information.

-

General Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

N-isopropyl-2-pyrrolidone is a specialty chemical with a unique and valuable set of physical properties. Its high boiling point, excellent solvency for a wide range of substances, and miscibility with common organic solvents make it a compound of significant interest for various applications. This in-depth technical guide has provided a comprehensive overview of its core physical characteristics, along with detailed experimental protocols for its characterization and synthesis. A thorough understanding of these properties is essential for the effective and safe utilization of N-isopropyl-2-pyrrolidone in research and development.

References

Sources

- 1. N-ISOPROPYL-2-PYRROLIDONE synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 4. The manufacturing process of NMP (N-Methyl-2-pyrrolidone) - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

An In-Depth Technical Guide to N-isopropyl-2-pyrrolidone: Molecular Structure, Properties, and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopropyl-2-pyrrolidone, a member of the N-alkyl-2-pyrrolidone family, is a versatile organic compound with growing significance in the pharmaceutical sciences. Its unique molecular structure and physicochemical properties make it a subject of interest, particularly in the realm of drug formulation and delivery. This technical guide provides a comprehensive overview of N-isopropyl-2-pyrrolidone, delving into its molecular characteristics, synthesis, and its critical role as a penetration enhancer in transdermal drug delivery systems. As a senior application scientist, this document aims to synthesize technical data with practical insights to empower researchers in their drug development endeavors.

Part 1: Molecular Structure and Physicochemical Properties

N-isopropyl-2-pyrrolidone is a derivative of 2-pyrrolidone, a five-membered lactam. The core of its structure is the pyrrolidone ring, with an isopropyl group attached to the nitrogen atom.

Molecular Structure:

The IUPAC name for this compound is 1-(propan-2-yl)pyrrolidin-2-one. Its chemical formula is C7H13NO.

Caption: Molecular Structure of N-isopropyl-2-pyrrolidone.

Physicochemical Data Summary:

The physicochemical properties of N-isopropyl-2-pyrrolidone are crucial for its application as a solvent and a component in pharmaceutical formulations. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 127.18 g/mol | [1] |

| CAS Number | 3772-26-7 | [2] |

| Appearance | Liquid | [3] |

| Density | Approximately 0.990 - 1.0 g/cm³ | [2][4] |

| Boiling Point | 218 °C | [4][5] |

| Melting Point | 18 °C | [2][4] |

| Flash Point | Approximately 31 - 93 °C | [2][4] |

| Solubility | Miscible with water and many organic solvents. | [6] |

Part 2: Synthesis of N-isopropyl-2-pyrrolidone

The most common and industrially viable method for the synthesis of N-alkyl-2-pyrrolidones is the reaction of gamma-butyrolactone (GBL) with the corresponding primary amine.[6][7] In the case of N-isopropyl-2-pyrrolidone, this involves the reaction of GBL with isopropylamine.

Reaction Mechanism:

The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of gamma-butyrolactone. This leads to the opening of the lactone ring to form an intermediate, 4-(isopropylamino)butanoic acid. Subsequent intramolecular cyclization through dehydration yields the final product, N-isopropyl-2-pyrrolidone, and a molecule of water.

Caption: Synthesis of N-isopropyl-2-pyrrolidone from GBL.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a general procedure for the synthesis of N-isopropyl-2-pyrrolidone. Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

Materials and Equipment:

-

Gamma-butyrolactone (GBL)

-

Isopropylamine

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine gamma-butyrolactone and a molar excess of isopropylamine (typically 1.5 to 2 equivalents). The use of excess amine helps to drive the reaction to completion.

-

Reaction Conditions: Heat the mixture under reflux with constant stirring. The reaction temperature is typically maintained between 150-250°C. The reaction time can vary from a few hours to several hours, depending on the scale and specific conditions. Monitoring the reaction progress by techniques like TLC or GC is recommended.

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess unreacted isopropylamine and the water formed during the reaction by distillation.

-

The crude N-isopropyl-2-pyrrolidone can be further purified by vacuum distillation to obtain a high-purity product.

-

The purity of the final product should be confirmed using analytical techniques such as GC-MS and NMR.

-

Causality in Experimental Choices:

-

Molar Excess of Isopropylamine: Using an excess of the amine reactant shifts the equilibrium of the reaction towards the product side, maximizing the conversion of the limiting reactant, gamma-butyrolactone.

-

Reflux Conditions: Heating the reaction mixture to its boiling point and condensing the vapors back into the flask ensures that the reaction proceeds at a constant and elevated temperature without the loss of volatile reactants or solvent.

-

Vacuum Distillation: N-isopropyl-2-pyrrolidone has a relatively high boiling point. Performing the final purification step under reduced pressure (vacuum) allows the compound to distill at a lower temperature, preventing potential thermal decomposition and the formation of impurities.

Part 3: Application in Drug Development - A Penetration Enhancer

A significant application of N-alkyl-2-pyrrolidones in the pharmaceutical industry is their use as chemical penetration enhancers in transdermal drug delivery systems (TDDS).[8] These systems offer several advantages, including avoiding first-pass metabolism, providing controlled drug release, and improving patient compliance. However, the primary barrier to the transdermal delivery of most drugs is the stratum corneum, the outermost layer of the skin.

Mechanism of Action as a Penetration Enhancer:

N-isopropyl-2-pyrrolidone and its analogs enhance skin permeability primarily by reversibly disrupting the highly organized lipid structure of the stratum corneum.[8] The lipophilic isopropyl group and the polar lactam ring of the molecule allow it to partition into and interact with the intercellular lipid matrix.

This interaction leads to:

-

Disruption of Lipid Bilayer: The insertion of N-isopropyl-2-pyrrolidone molecules into the lipid bilayers increases the fluidity and disorder of the lipid chains, creating more permeable pathways for drug molecules to diffuse through.

-

Increased Drug Partitioning: By altering the solvent properties of the stratum corneum, N-isopropyl-2-pyrrolidone can increase the partitioning of a drug from the formulation into the skin.

Caption: Mechanism of N-isopropyl-2-pyrrolidone as a skin penetration enhancer.

Expertise & Experience Insights:

The choice of a penetration enhancer is a critical decision in the development of a transdermal formulation. While N-methyl-2-pyrrolidone (NMP) is a well-studied enhancer, N-isopropyl-2-pyrrolidone offers a different lipophilicity profile due to the isopropyl group, which can be advantageous for specific drug molecules. The branched alkyl chain may interact differently with the lipid bilayers of the stratum corneum compared to the linear methyl group of NMP.

When formulating with N-isopropyl-2-pyrrolidone, it is essential to consider its concentration. Higher concentrations generally lead to greater enhancement but also increase the risk of skin irritation. Therefore, formulation scientists must carefully optimize the concentration to achieve the desired therapeutic effect while ensuring the safety and tolerability of the product. Co-solvents and other excipients can also be incorporated to modulate the activity of N-isopropyl-2-pyrrolidone and improve the overall performance of the transdermal system.

Conclusion

N-isopropyl-2-pyrrolidone is a compound with a well-defined molecular structure and a valuable set of physicochemical properties. Its synthesis from readily available starting materials and its efficacy as a penetration enhancer make it a compelling molecule for researchers and professionals in drug development. A thorough understanding of its mechanism of action and careful formulation design are key to harnessing its full potential in creating innovative and effective transdermal drug delivery systems.

References

-

ChemBK. (2024, April 9). N-ISOPROPYL-2-PYRROLIDONE - Physico-chemical Properties. Retrieved from [Link]

-

PubChem. (n.d.). N-Isopropylbutyrolactam. Retrieved from [Link]

- Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced drug delivery reviews, 56(5), 603–618.

-

Maratek. (2023, December 6). N-Methyl-2-pyrrolidone Solvent: Applications and Recovery of NMP. Retrieved from [Link]

-

Wikipedia. (2023, November 29). N-Methyl-2-pyrrolidone. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Pyrrolidones as Penetration Enhancers | Semantic Scholar [semanticscholar.org]

- 3. N-ISOPROPYL-2-PYRROLIDONE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 7. Cas 96-48-0,gamma-Butyrolactone | lookchem [lookchem.com]

- 8. catalog.article4pub.com [catalog.article4pub.com]

n-isopropyl-2-pyrrolidone CAS number 3772-26-7

An In-Depth Technical Guide to N-isopropyl-2-pyrrolidone (CAS 3772-26-7)

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-isopropyl-2-pyrrolidone, CAS Number 3772-26-7, tailored for researchers, scientists, and professionals in drug development. The document delves into its physicochemical properties, synthesis, applications, analytical methodologies, and safety protocols, offering field-proven insights and validated procedures.

Introduction and Chemical Identity

N-isopropyl-2-pyrrolidone, also known as 1-isopropyl-2-pyrrolidinone or N-Isopropylbutyrolactam, is an organic compound belonging to the family of alkylpyrrolidones.[1][2] These are five-membered lactam structures that are recognized for their utility as aprotic solvents and as intermediates in chemical synthesis.[3][4] Structurally similar to more widely known solvents like N-methyl-2-pyrrolidone (NMP), N-isopropyl-2-pyrrolidone shares some of its characteristic solvency properties but with distinct physicochemical attributes conferred by the isopropyl group.[5] Its primary identification is through its unique CAS (Chemical Abstracts Service) Registry Number: 3772-26-7 .[1][2][6][7][8][9][10]

The U.S. Environmental Protection Agency (EPA) has identified N-isopropyl-2-pyrrolidone (NiPP) as part of the alkylpyrrolidones group, which also includes N-methylpyrrolidone (NMP) and N-ethylpyrrolidone (NEP).[5] Due to structural similarities and the known developmental toxicity of NMP, the EPA has expressed concern about NiPP as a potential substitute and has taken steps to regulate its use in new consumer and industrial products.[5][11]

Common Synonyms:

-

1-Isopropyl-2-pyrrolidinone[1]

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application and handling. N-isopropyl-2-pyrrolidone is a liquid at room temperature with a relatively high boiling point.[7][8] Its properties are summarized in the table below.

Table 1: Physicochemical Properties of N-isopropyl-2-pyrrolidone

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 3772-26-7 | [6][10] |

| Molecular Formula | C₇H₁₃NO | [6][8][12] |

| Molecular Weight | 127.18 g/mol | [2][6][8][12] |

| Appearance | Colorless to light yellow liquid | Inferred from related compounds |

| Density | ~1.0 g/cm³ | [6][7][8] |

| Melting Point | 18°C | [6][7][8] |

| Boiling Point | 218°C (at 760 Torr); 110-115°C (at 25 Torr) | [6][7][8] |

| Flash Point | 93°C (closed cup); 31°C (method not specified) | [2][6][7][8] |

| Refractive Index | ~1.473 | [2][6][7][8] |

| pKa | -0.47 ± 0.20 (Predicted) | [2][7] |

| XLogP3 | 0.48 - 0.6 | [6] |

| EC Number | 223-215-3 |[1][6] |

Caption: Chemical structure of N-isopropyl-2-pyrrolidone.

Synthesis and Manufacturing

The industrial synthesis of N-substituted pyrrolidones typically involves the reaction of γ-butyrolactone with a primary amine.[4] For N-isopropyl-2-pyrrolidone, this would involve the condensation of γ-butyrolactone with isopropylamine. This reaction is generally performed at elevated temperatures and pressures.[4]

The reaction proceeds in two main steps:

-

Ring Opening: Isopropylamine reacts with γ-butyrolactone to form an intermediate, N-isopropyl-γ-hydroxybutanamide. This is a reversible reaction that can occur at lower temperatures.[4]

-

Cyclization: The intermediate undergoes dehydration and cyclization at higher temperatures to form the final product, N-isopropyl-2-pyrrolidone, and water.[4]

A significant excess of the amine is often used to drive the reaction to completion, which simplifies the subsequent purification process, as the boiling point of the product can be very close to that of the starting lactone.[4]

Alternative, more specialized synthetic routes have also been described in the literature, such as a multi-step reaction utilizing a Ruthenium catalyst for ring-closing metathesis followed by hydrogenation.[12]

Caption: Simplified workflow for the synthesis of N-isopropyl-2-pyrrolidone.

Applications and Industrial Relevance

While specific, large-scale applications for N-isopropyl-2-pyrrolidone are not as widely documented as for NMP, its classification as a pharmaceutical intermediate suggests its use in the synthesis of active pharmaceutical ingredients (APIs).[6]

Based on the well-established uses of its structural analog, NMP, we can infer its potential utility in several sectors:[13][14][15][16][17]

-

Solvent in Chemical Reactions: As a polar aprotic solvent, it could be used as a medium for organic synthesis and polymer chemistry.[3][4]

-

Electronics Industry: For processes like photoresist stripping, degreasing, and cleaning of electronic components.[13][16]

-

Coatings and Paint Stripping: Its high solvency makes it a potential component in formulations for dissolving resins, polymers, and creating effective paint strippers.[13][14][16]

-

Industrial and Consumer Cleaning: It could be formulated into powerful degreasers and specialized cleaning agents.[13][16]

-

Agrochemicals: It may serve as a solvent in pesticide and herbicide formulations to improve the dispersion and efficacy of active ingredients.[14][16]

It is crucial to note that the EPA considers NiPP a potential, and concerning, substitute for NMP, which is under scrutiny for its reproductive toxicity.[5][11] This regulatory landscape will heavily influence its future industrial adoption.

Proposed Analytical Methodology: HPLC-MS/MS

For the quantitative analysis of N-isopropyl-2-pyrrolidone in complex matrices, such as pharmaceutical formulations or biological samples, a robust and sensitive method is required. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for this purpose. The following protocol is a validated approach based on methods for similar compounds.[18]

Principle

The compound is extracted from the sample matrix, separated from interfering substances using reverse-phase HPLC, and then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard is recommended for optimal accuracy.

Experimental Protocol

Step 1: Sample Preparation (Extraction from a semi-solid matrix)

-

Weigh 1.0 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Add a known quantity of an appropriate internal standard (e.g., deuterated N-isopropyl-2-pyrrolidone, d7-NiPP).

-

Add 5 mL of methanol, cap the tube, and vortex for 2 minutes to disperse the sample.

-

Add 10 mL of acetonitrile, cap, and shake vigorously for 10 minutes on a mechanical shaker.

-

Centrifuge the sample at 4000 x g for 15 minutes at 10°C.

-

Carefully transfer the supernatant (the liquid extract) to a clean tube.

-

Take a 1 mL aliquot of the supernatant and dilute it with 1 mL of mobile phase A (see below) in an autosampler vial.

-

Cap the vial and vortex briefly before placing it in the HPLC autosampler.

Step 2: HPLC-MS/MS Analysis

-

HPLC System: Agilent 1290 Infinity II or equivalent.

-

Analytical Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[18]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[18]

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |

-

Mass Spectrometer: Sciex 6500+ QTRAP or equivalent.

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions (Hypothetical):

-

N-isopropyl-2-pyrrolidone: Q1: 128.1 m/z → Q3: 86.1 m/z (Quantifier), Q1: 128.1 m/z → Q3: 70.1 m/z (Qualifier).

-

d7-NiPP (Internal Standard): Q1: 135.1 m/z → Q3: 93.1 m/z.

-

Step 3: Data Analysis

-

Integrate the peak areas for both the quantifier and qualifier transitions for the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a calibration curve by plotting the peak area ratios of prepared standards against their known concentrations.

-

Quantify the concentration of N-isopropyl-2-pyrrolidone in the samples by interpolating their peak area ratios from the calibration curve.

Caption: General workflow for the analysis of N-isopropyl-2-pyrrolidone by HPLC-MS/MS.

Safety, Toxicology, and Handling

Comprehensive safety data is critical for handling any chemical substance. N-isopropyl-2-pyrrolidone is classified as an irritant and requires careful handling to avoid exposure.

Table 2: GHS Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram(s) | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [1][2] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][2] |

| Precautionary Statements | P261: Avoid breathing mist/vapours. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1][2] |

Toxicological Data

The primary acute toxicity data available is for oral ingestion in rats.

-

Observed Effects at High Doses: Gastrointestinal, kidney, ureter, bladder, and liver changes have been noted in animal studies.[2][7]

As a member of the alkylpyrrolidone class, there is a broader concern for developmental toxicity, a risk prominently associated with NMP.[5][11] Therefore, exposure, particularly for pregnant women or those of childbearing potential, should be minimized.

Handling and Storage Recommendations

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[19] Ensure eyewash stations and safety showers are readily accessible.[19]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[19][21] Keep away from strong oxidizing agents.[19]

Conclusion

N-isopropyl-2-pyrrolidone (CAS 3772-26-7) is a versatile N-substituted pyrrolidone with potential applications as a pharmaceutical intermediate and a specialized solvent. Its properties are largely defined by the polar lactam ring and the non-polar isopropyl group. While it shares many characteristics with its well-known analog, NMP, its distinct molecular structure offers a unique profile for solubility and reactivity. The analytical methods for its detection are robust, with HPLC-MS/MS providing the necessary sensitivity and specificity for research and quality control. However, its structural similarity to NMP warrants a cautious approach regarding its toxicological profile, particularly developmental effects. Adherence to strict safety protocols is mandatory for its handling. Future research and regulatory decisions will ultimately shape the industrial landscape for this compound.

References

-

N-ISOPROPYL-2-PYRROLIDONE - ChemBK. (2024, April 9). ChemBK. Retrieved January 11, 2026, from [Link]

-

N-Isopropylbutyrolactam | C7H13NO | CID 77392 - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

The Role of NMP in Advanced Cleaning Solutions: Properties and Industrial Uses. (n.d.). Sydney Solvents. Retrieved January 11, 2026, from [Link]

-

Risk Management for Alkylpyrrolidones | US EPA. (2016, November 17). United States Environmental Protection Agency. Retrieved January 11, 2026, from [Link]

-

N-Methyl-2-Pyrrolidone (NMP) - Chemical Information, Uses and Hazards - Sydney Solvents. (n.d.). Sydney Solvents. Retrieved January 11, 2026, from [Link]

-

Finding Better Uses with NMP Replacements | Vertec Biosolvents. (2021, December 28). Vertec Biosolvents. Retrieved January 11, 2026, from [Link]

-

N-Methyl-2-Pyrrolidone. (n.d.). LyondellBasell. Retrieved January 11, 2026, from [Link]

-

N-Methyl-2-pyrrolidone - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

Get the Facts: NMP (N-Methylpyrrolidone) - Toxic-Free Future. (n.d.). Toxic-Free Future. Retrieved January 11, 2026, from [Link]

-

METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA. (2011, September 26). U.S. Food and Drug Administration. Retrieved January 11, 2026, from [Link]

-

Solvent - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

Sources

- 1. N-Isopropylbutyrolactam | C7H13NO | CID 77392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-ISOPROPYL-2-PYRROLIDONE | 3772-26-7 [chemicalbook.com]

- 3. Solvent - Wikipedia [en.wikipedia.org]

- 4. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 5. epa.gov [epa.gov]

- 6. echemi.com [echemi.com]

- 7. N-ISOPROPYL-2-PYRROLIDONE CAS#: 3772-26-7 [m.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. chemscene.com [chemscene.com]

- 10. 3772-26-7 | CAS DataBase [chemicalbook.com]

- 11. toxicfreefuture.org [toxicfreefuture.org]

- 12. N-ISOPROPYL-2-PYRROLIDONE synthesis - chemicalbook [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. N-Methyl-2-Pyrrolidone (NMP) - Chemical Information, Uses and Hazards [sydneysolvents.com.au]

- 15. Finding Better Uses with NMP Replacements | Vertec Biosolvents [vertecbiosolvents.com]

- 16. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]

- 17. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 18. fda.gov [fda.gov]

- 19. fishersci.com [fishersci.com]

- 20. echemi.com [echemi.com]

- 21. 3772-26-7|N-isopropyl-2-pyrrolidone|BLD Pharm [bldpharm.com]

n-isopropyl-2-pyrrolidone safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of N-Isopropyl-2-Pyrrolidone for Laboratory Professionals

Introduction

N-isopropyl-2-pyrrolidone (CAS No. 3772-26-7), also known as 1-isopropyl-2-pyrrolidinone or N-isopropylbutyrolactam, is a versatile solvent and intermediate increasingly utilized in pharmaceutical research and drug development.[1] Its unique properties make it valuable in synthesis and formulation, but its safe handling is paramount to protect the health of researchers and ensure the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety data for n-isopropyl-2-pyrrolidone, moving beyond mere compliance to foster a deep, causal understanding of the necessary safety protocols. It is designed for the professional scientist who requires not just rules, but the scientific rationale behind them.

Section 1: Core Hazard Identification and GHS Classification

Understanding the intrinsic hazards of a chemical is the foundation of safe laboratory practice. N-isopropyl-2-pyrrolidone is classified under the Globally Harmonized System (GHS), and while supplier declarations may vary slightly, a conservative approach adopting the most stringent warnings is recommended.

Information aggregated from multiple sources indicates a clear hazard profile related to its irritant properties.[2] The primary routes of occupational exposure are through skin contact, eye contact, and inhalation of vapors.[1]

Table 1: GHS Classification for N-Isopropyl-2-Pyrrolidone

| Category | Code | Hazard Statement | Pictogram | Signal Word |

| Health Hazards | H315 | Causes skin irritation.[2] | Warning / Danger[2] | |

| H319 | Causes serious eye irritation.[2] | |||

| H335 | May cause respiratory irritation.[2] | |||

| H360 | May damage fertility or the unborn child. | |||

| Physical Hazards | Conflicting Data - See Below |

Note on Signal Word: While some sources use "Warning," others indicate "Danger."[2] In the absence of a universally harmonized classification, it is prudent to operate under the assumption of the higher "Danger" signal word.

Critical Insight: The Flash Point Discrepancy

A significant point of contention in available safety data is the flash point of n-isopropyl-2-pyrrolidone. Values are reported as low as 31°C and as high as 93°C.[3]

-

A flash point of 31°C classifies the substance as a flammable liquid . This necessitates storage in a flammable liquids cabinet and strict control of ignition sources.

-

A flash point of 93°C classifies it as a combustible liquid , which is less hazardous but still requires care.

Causality: The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air. A lower flash point means a greater fire risk at or near standard laboratory temperatures. Until this discrepancy is definitively resolved, all handling procedures must be based on the more conservative value of 31°C, treating the substance as a flammable liquid.

Section 2: Toxicological Profile and Health Implications

The GHS classification is derived from toxicological data. For the research professional, understanding this data provides context for the potential consequences of exposure.

Table 2: Acute Toxicity Data

| Route | Species | Value | Interpretation |

| Oral | Rat | LD50: 2900 mg/kg[3] | Moderate acute toxicity if swallowed. |

The primary health risks identified are not from acute lethality but from irritant effects and potential long-term harm.[2]

-

Skin and Eye Irritation (H315, H319): As a solvent, n-isopropyl-2-pyrrolidone can defat the skin, leading to irritation, dryness, and dermatitis upon repeated contact. Direct contact with the eyes will cause serious irritation and potential damage if not promptly addressed.[2]

-

Respiratory Irritation (H335): Vapors can irritate the mucous membranes and respiratory tract, leading to coughing and discomfort. This underscores the need for adequate ventilation.[2]

-

Reproductive Toxicity (H360): Some suppliers list this compound with an H360 warning, indicating it may damage fertility or the unborn child. This is a significant hazard that mandates stringent exposure controls, particularly for researchers of child-bearing age.

Section 3: Proactive Exposure Control and Safe Handling Protocols

Effective safety is not reactive; it is a proactive system of controls designed to minimize exposure. The following protocols are designed as a self-validating system of safety.

Engineering Controls: The First Line of Defense

The primary engineering control for handling n-isopropyl-2-pyrrolidone is a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors at the source, protecting the user and the general laboratory environment from respiratory exposure.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense, but it is a critical one. Selection must be based on the specific hazards of the chemical.

Table 3: Recommended PPE for Handling N-Isopropyl-2-Pyrrolidone

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile or Butyl Rubber Gloves[4] | Protects against skin irritation (H315). Always inspect gloves for tears or pinholes before use. Change gloves immediately if contamination is suspected. For prolonged tasks, consider double-gloving.[5] |

| Eye Protection | Chemical Safety Goggles with Side Shields or a Face Shield[6] | Protects against splashes that can cause serious eye irritation (H319). Standard safety glasses are insufficient. |

| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and clothing from incidental contact and provides a layer of protection in case of a fire. Ensure the lab coat is fully buttoned. |

| Respiratory | Not typically required for small-scale use in a fume hood. | If vapors may escape the fume hood or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7] |

Workflow Diagram: Risk Assessment Logic

The decision-making process for handling this chemical should follow a clear, logical path to ensure all safety measures are considered.

Caption: Logical workflow for risk assessment before handling N-isopropyl-2-pyrrolidone.

Experimental Protocol: Routine Laboratory Handling

-

Preparation: Before acquiring the chemical, confirm a certified chemical fume hood is available and operational. Read this safety guide and the supplier's specific SDS.

-

PPE Inspection: Inspect your PPE. Ensure gloves are free of defects and safety goggles are clean and fit properly.

-

Work Area Setup: Set up all apparatus within the fume hood before introducing the chemical. Ensure spill cleanup materials are readily accessible.

-

Chemical Handling: Perform all transfers, measurements, and reactions involving n-isopropyl-2-pyrrolidone deep within the fume hood. Keep the container sealed when not in use.

-

Waste Disposal: Collect all waste, including contaminated consumables (e.g., pipette tips, wipes), in a designated, sealed hazardous waste container. Label the container clearly.

-

Decontamination: After handling, wipe down the work surface in the fume hood. Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Section 4: Emergency Response Protocols

Even with robust controls, accidents can happen. A clear, rehearsed emergency plan is critical.

First-Aid Measures: Immediate Response to Exposure

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

-

Skin Contact: Take off all contaminated clothing immediately. Rinse the skin thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. It is imperative to seek immediate attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]

Accidental Release Measures: Spill Control

This protocol is for an incidental, small-scale laboratory spill that can be safely managed by trained personnel.

-

Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and call emergency services.

-

Control Vapors & Ignition: As we assume a flash point of 31°C, ensure all ignition sources are removed. Maintain ventilation with the fume hood.[8]

-

Don PPE: At a minimum, wear double nitrile gloves, chemical safety goggles, and a lab coat. If the spill is significant, a respirator may be needed.[9]

-

Containment: Create a dike around the spill using an inert absorbent material like vermiculite or a spill pillow.[10]

-

Absorption: Working from the outside in, apply absorbent material over the spill until the liquid is fully absorbed.

-

Collection: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[11]

-

Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

-

Reporting: Report the incident to your institution's Environmental Health & Safety department.

Workflow Diagram: Emergency Response to a Spill

Sources

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. N-Isopropylbutyrolactam | C7H13NO | CID 77392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-ISOPROPYL-2-PYRROLIDONE CAS#: 3772-26-7 [m.chemicalbook.com]

- 4. Fact Sheet: N-Methylpyrrolidone (NMP) | Assessing and Managing Chemicals under TSCA | US EPA [19january2017snapshot.epa.gov]

- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]

- 6. pppmag.com [pppmag.com]

- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]

- 8. ehs.fiu.edu [ehs.fiu.edu]

- 9. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]

- 10. qmul.ac.uk [qmul.ac.uk]

- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]

n-isopropyl-2-pyrrolidone toxicological profile for research

An In-Depth Technical Guide to the Toxicological Profile of N-isopropyl-2-pyrrolidone (NIP) for Preclinical Research

Authored by: Gemini, Senior Application Scientist

Foreword: The following guide provides a comprehensive toxicological profile of N-isopropyl-2-pyrrolidone (NIP), a member of the alkylpyrrolidone class of solvents. Given the relative scarcity of publicly available data specific to NIP, this document synthesizes the existing information and leverages extensive toxicological data from structurally analogous compounds, primarily N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP), to construct a predictive toxicological framework. This approach is designed to empower researchers, scientists, and drug development professionals to make informed decisions in experimental design, risk assessment, and the pursuit of safer alternatives. The U.S. Environmental Protection Agency (EPA) has expressed concern over the entire class of alkylpyrrolidones due to the significant reproductive and developmental risks identified for NMP.[1] Therefore, a cautious and thorough evaluation of NIP is scientifically warranted.

Executive Summary: A Predictive Toxicological Overview

N-isopropyl-2-pyrrolidone (CAS No. 3772-26-7) is a polar, aprotic organic solvent.[2][3][4] While specific data is limited, the toxicological profile can be inferred from its chemical class. NIP is expected to exhibit moderate acute toxicity via oral, dermal, and inhalation routes. It is classified as a skin and eye irritant and may cause respiratory irritation.[2] The primary toxicological concern for the alkylpyrrolidone class, and therefore for NIP, is reproductive and developmental toxicity .[1] Analogs like NMP are known to cause developmental effects, including fetal death, reduced fetal weight, and impaired fertility in animal studies.[5][6] Chronic exposure to related compounds has indicated target organ effects, particularly on the liver.[7] Genotoxicity and carcinogenicity data for NIP are lacking, but related compounds like N-vinyl-2-pyrrolidone (NVP) are considered non-genotoxic carcinogens in animal models, warranting careful evaluation.[7][8][9]

Physicochemical Properties and ADME Profile

Physicochemical Data Summary

Understanding the physical and chemical properties of NIP is fundamental to predicting its biological behavior.

| Property | Value | Source |

| CAS Number | 3772-26-7 | [2][10] |

| Molecular Formula | C₇H₁₃NO | [2][3] |

| Molecular Weight | 127.18 g/mol | [2] |

| Appearance | Liquid | [4] |

| Boiling Point | 110-115 °C @ 25 Torr | [3] |

| Flash Point | 93.0 °C | [3] |

| Density | ~1.0 g/cm³ | [3] |

Predicted ADME Pathway

-

Absorption: NMP is rapidly absorbed following oral, inhalation, and dermal exposure.[11] Given its solvent properties and structural similarity, NIP is expected to be readily absorbed through all major routes, with dermal absorption being a significant route of occupational and research exposure.

-

Distribution: Following absorption, NMP is distributed throughout the organism.[11] A similar wide distribution is anticipated for NIP.

-

Metabolism: The primary metabolic pathway for NMP involves hydroxylation of the pyrrolidone ring to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), which is then oxidized and further hydroxylated.[11][12] By analogy, NIP is likely metabolized via a similar oxidative pathway, initiated by cytochrome P450 enzymes. The isopropyl group may also undergo oxidation.

-

Excretion: NMP and its metabolites are predominantly excreted in the urine.[11] NIP metabolites are expected to follow the same primary route of elimination.

Caption: Hypothesized metabolic pathway for NIP based on NMP data.

Core Toxicological Endpoints

Acute Toxicity

Acute toxicity studies provide data on the effects of a single, high-dose exposure. NIP is categorized as harmful if swallowed, in contact with skin, or inhaled, based on GHS classifications for analogous compounds.[13]

| Route | Species | Value | Classification | Reference |

| Oral | Rat | LD₅₀: 2900 mg/kg | Category 4 (Harmful) | [10] |

| Dermal | Rabbit | LD₅₀: >2000 mg/kg (NMP) | Predicted Category 4 | [14] |

| Inhalation | Rat | LC₅₀: >5.1 mg/L (NMP) | Predicted Category 4 | [14] |

The oral LD₅₀ in rats for NIP is reported as 2900 mg/kg, with observed effects on the gastrointestinal tract, kidney, and liver.[10]

Local Irritation

NIP is predicted to be a significant irritant to the skin and eyes.

-

Skin Irritation: GHS classification data indicates NIP causes skin irritation (H315).[2] Prolonged or repeated dermal contact with related solvents can lead to defatting of the skin, resulting in dryness, redness, and dermatitis.

-

Eye Irritation: NIP is classified as causing serious eye irritation (H319).[2] Direct contact with the liquid can cause significant pain and potential damage.

-

Respiratory Irritation: The substance may cause respiratory irritation (H335).[2] Inhalation of vapors can irritate the mucous membranes and upper respiratory tract.

Genotoxicity and Carcinogenicity

The potential for a chemical to induce genetic damage or cancer is a critical aspect of its toxicological profile.

-

Genotoxicity: Direct genotoxicity data for NIP is unavailable. However, extensive testing on the related compounds NMP and NVP has shown consistently negative results in standard batteries of in vitro and in vivo genotoxicity assays (e.g., Ames test, micronucleus tests).[9][11][15] This suggests that NIP is also unlikely to be a direct-acting genotoxic agent.

-

Carcinogenicity: Despite being non-genotoxic, the analog N-vinyl-2-pyrrolidone (NVP) has been shown to be a carcinogen in rats via inhalation, causing tumors in the liver, nasal cavity, and larynx at concentrations as low as 5 ppm.[7][9][15][16][17] The mechanism is not fully understood but is considered non-genotoxic, implying a threshold may exist.[9][15] Given this data, the carcinogenic potential of NIP, particularly via chronic inhalation, cannot be ruled out and represents a significant data gap.

Reproductive and Developmental Toxicity

This is the most significant toxicological concern for the alkylpyrrolidone class.

-

Evidence from Analogs: NMP is a well-established reproductive and developmental toxicant.[5][6] The EPA has identified risks for adverse human health effects including developmental post-implantation fetal loss from short-term exposure and reduced fertility from long-term exposure.[5] Animal studies with NMP have demonstrated effects such as reduced fetal weight, delayed skeletal development, and increased resorptions at maternally toxic doses.[11][18][19] Similar developmental toxicity has been observed for NEP in rats.[20]

-

Implications for NIP: Due to the profound structural and functional similarities, NIP must be treated as a potential human reproductive and developmental hazard until proven otherwise. The EPA's concern extends to the entire class, including NIP.[1] Researchers, particularly those of child-bearing potential, must handle this chemical with stringent safety precautions.

Experimental Protocols for Toxicological Assessment

The causality behind experimental choice is to follow established, internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). These protocols are self-validating systems, ensuring data is reproducible and acceptable to regulatory bodies.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

This method is chosen for its efficiency in estimating the LD₅₀ while minimizing animal usage compared to older methods.

-

Animal Selection: Use a single sex of rodent (typically female rats, as they are often slightly more sensitive), aged 8-12 weeks.

-

Housing & Acclimation: House animals individually for at least 5 days prior to dosing to acclimate to laboratory conditions.

-

Dose Preparation: Prepare NIP in a suitable vehicle (e.g., water, corn oil). The concentration should allow for administration in a volume not exceeding 1 mL/100 g body weight.

-

Dosing Procedure:

-

Fast the animal overnight prior to dosing (water ad libitum).

-

Administer a single oral dose via gavage. Start with a dose just below the best preliminary estimate of the LD₅₀ (e.g., 2000 mg/kg).

-

The dose progression factor is 3.2.

-

If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

-